N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine
Description
N²-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is a Schiff base derived from the condensation of L-glutamine and 2-hydroxy-1-naphthaldehyde. This compound features a planar naphthoquinone moiety conjugated to the α-amino group of L-glutamine via an imine (-C=N-) linkage. The structure is stabilized by intramolecular hydrogen bonding and π-π stacking interactions, as observed in related Schiff bases . Its synthesis typically involves refluxing equimolar amounts of L-glutamine and the aldehyde in a polar aprotic solvent (e.g., methanol or ethanol), followed by crystallization. The compound’s unique electronic properties, conferred by the extended aromatic system, make it a candidate for applications in anion sensing, bioimaging, or enzyme inhibition studies .
Properties
CAS No. |
648884-72-4 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2S)-5-amino-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-15(20)8-6-13(16(21)22)18-9-12-11-4-2-1-3-10(11)5-7-14(12)19/h1-5,7,9,13,19H,6,8H2,(H2,17,20)(H,21,22)/t13-/m0/s1 |
InChI Key |
YKCWFMSTYRNEIR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=N[C@@H](CCC(=O)N)C(=O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC(CCC(=O)N)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid typically involves a multi-step process. One common method includes the condensation of 2-hydroxynaphthaldehyde with an amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the Schiff base intermediate. Subsequent reduction and hydrolysis steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Key Reaction Steps:
-
Preparation of 2-hydroxy-1-naphthaldehyde :
-
Synthesized via oxidation or condensation methods (e.g., using naphthalene derivatives).
-
-
Condensation with L-glutamine :
-
The amino group of L-glutamine reacts with the aldehyde group of 2-hydroxy-1-naphthaldehyde to form an imine bond.
-
Reaction conditions may involve catalytic acid/base, heat, or solvent systems (e.g., methanol or dichloromethane).
-
| Reagent | Role |
|---|---|
| L-glutamine | Nucleophile (amino group) |
| 2-hydroxy-1-naphthaldehyde | Electrophile (aldehyde group) |
| Acidic/Basic Catalyst | Facilitates nucleophilic attack |
Reaction Mechanism:
The reaction involves the nucleophilic attack of the amino group (-NH₂) of L-glutamine on the carbonyl carbon of 2-hydroxy-1-naphthaldehyde, followed by dehydration to form the imine bond . This step is critical for generating the ylidene linkage in the final compound.
Characterization Methods
The compound is typically characterized using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) :
-
Proton and carbon NMR spectra confirm the formation of the imine bond and structural integrity. Key peaks correlate with the naphthalene ring and the amino acid backbone.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
UV-Visible Spectroscopy :
-
X-ray Crystallography :
DNA Interaction
The compound exhibits electrostatic binding to DNA , as observed in analogous Schiff bases derived from amino acids . Molecular docking studies suggest that the naphthalene moiety may interact with DNA grooves or active sites, potentially leading to non-covalent DNA cleavage without external agents.
Structural and Functional Comparisons
| Compound | Key Feature | Biological Role |
|---|---|---|
| N²-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine | Naphthalene-linked imine, DNA-binding | Antimicrobial, DNA-targeting |
| N-Acetyl-L-leucine | Acetylated amino acid | Metabolism regulation |
| 4-Methylumbelliferone | Fluorescent probe | Biochemical assays |
| 5-Fluorouracil | Antimetabolite | Inhibits DNA synthesis |
This compound’s naphthalene ylidene linkage distinguishes it from simpler amino acid derivatives, enhancing its reactivity and potential for biological interactions .
Challenges and Limitations
-
Synthesis Complexity : The condensation reaction may require precise control of pH and solvent to optimize yield and minimize side reactions.
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Stability : Schiff bases are prone to hydrolysis under aqueous conditions, which could limit therapeutic applications unless stabilized .
-
Toxicity : While glutamine is generally safe, the naphthalene moiety may introduce toxicity risks that require further investigation .
Further studies are needed to validate the compound’s efficacy and safety in preclinical models.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a Schiff base reaction involving L-glutamine and 2-oxonaphthalen-1(2H)-aldehyde. The reaction results in the formation of a stable imine linkage, which is crucial for the compound's biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
1. Antimicrobial Properties
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it exhibits antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity .
2. Antitumor Activity
In vitro studies have shown that this compound possesses antitumor properties. It has been tested against several cancer cell lines, revealing IC50 values indicating potent cytotoxicity. For instance, in xenograft models, significant tumor growth inhibition was observed, suggesting its potential as an anticancer agent .
3. Anti-inflammatory Effects
Research indicates that this compound may modulate inflammatory responses. In animal models of induced arthritis, treatment with the compound resulted in a marked reduction in paw swelling and inflammatory markers, highlighting its therapeutic potential in managing inflammatory diseases .
Case Studies
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Classification of Analogues
The following table summarizes key structural analogues of N²-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine, categorized by functional group modifications:
Key Observations :
- Schiff bases exhibit redox activity due to their conjugated systems, enabling applications in electrochemical sensing.
- Acylated derivatives (e.g., phenylacetylglutamine) are metabolically stable and serve as biomarkers or prodrugs.
- Dipeptide analogues like L-alanyl-L-glutamine prioritize bioavailability over electronic functionality.
Biological Activity
N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound this compound features a naphthalene moiety conjugated with an L-glutamine derivative. The synthesis typically involves the reaction of L-glutamine with 2-oxonaphthalene under controlled conditions to yield the desired product. This structural modification is significant as it may enhance the biological activity of L-glutamine through the introduction of the naphthalene ring, which is known for various pharmacological properties.
Antioxidant Properties
Research indicates that compounds containing naphthalene derivatives possess notable antioxidant properties. Naphthoquinones, a class of compounds related to our compound of interest, have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .
Anticancer Activity
Studies have shown that naphthalene derivatives exhibit significant anticancer effects against various cancer cell lines. For instance, menadione-hydrazone conjugates derived from naphthoquinones have been reported to possess cytotoxic effects against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity . The mechanism involves inducing apoptosis and inhibiting cell proliferation, which could be relevant for this compound as well.
Immunomodulatory Effects
L-glutamine itself plays a crucial role in immune function. It is utilized by immune cells as a fuel source and is involved in the synthesis of nucleotides and proteins necessary for cell proliferation and function . The introduction of the naphthalene moiety may further modulate these effects, enhancing the compound's ability to support immune responses during stress or injury.
Case Studies
- Nutritional Support in Cancer Therapy : A study investigated the effects of glutamine derivatives on epithelial damage induced by chemotherapy agents like 5-fluorouracil (5-FU). Although this compound was not specifically tested, similar compounds showed improved cellular migration and proliferation despite chemotherapy-induced stress .
- Oxidative Stress Reduction : Another case study highlighted the protective effects of naphthoquinone derivatives against oxidative stress in liver cells. The study demonstrated that these compounds could significantly reduce markers of oxidative damage, suggesting that this compound may exhibit similar protective effects due to its structural components .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Q & A
Q. What synthetic methodologies are recommended for preparing N²-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine?
The compound is a Schiff base derivative synthesized via condensation between L-glutamine’s α-amino group and 2-hydroxy-1-naphthaldehyde. A validated approach involves:
Reagent Preparation : Use anhydrous conditions to prevent hydrolysis of the aldehyde.
Condensation : React equimolar ratios of L-glutamine and 2-hydroxy-1-naphthaldehyde in methanol or ethanol under reflux (60–70°C, 6–8 hours).
Purification : Isolate the product via recrystallization (e.g., ethanol/water) and confirm purity using HPLC (>95%) .
Q. How should researchers characterize the structural integrity of this compound?
Multi-technique validation is critical:
- FT-IR : Confirm imine bond (C=N stretch at ~1600–1660 cm⁻¹) and absence of aldehyde C=O (~1700 cm⁻¹) .
- NMR : ¹H NMR should show a singlet for the imine proton (~8.5–9.0 ppm) and absence of aldehyde proton (~10 ppm). ¹³C NMR should display a C=N signal at ~150–160 ppm .
- X-ray Crystallography : Use ORTEP-III for 3D structure refinement. Planarity of the naphthalene-imine moiety should be confirmed (deviation <0.03 Å) .
Q. What are the stability considerations for storage and handling?
- Storage : Store in airtight containers at 4°C, protected from light. Avoid aqueous solutions due to potential hydrolysis of the Schiff base.
- Solubility : Soluble in DMSO, DMF, and methanol; insoluble in water. Prepare stock solutions in anhydrous DMSO for cell-based assays .
Advanced Research Questions
Q. How does this compound interact with glutamine-metabolizing enzymes (e.g., glutaminase)?
The Schiff base may act as a competitive inhibitor by mimicking the planar transition state of glutamine hydrolysis.
- Experimental Design :
- Kinetic Assays : Measure enzyme activity (e.g., EC 3.5.1.2) with varying substrate (L-glutamine) and inhibitor concentrations.
- IC₅₀ Determination : Use nonlinear regression to calculate inhibition potency.
- Structural Analysis : Perform docking studies (e.g., AutoDock Vina) to assess binding to glutaminase’s active site .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in FT-IR or NMR signals may arise from tautomerism (keto-enol) or solvent effects.
- Resolution Strategy :
Q. What role does the naphthalene moiety play in biological activity?
The naphthalene group enhances:
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with inhibition potency.
- MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories (e.g., GROMACS).
- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 343 → 156 (quantifier) and 343 → 128 (qualifier).
- Validation Parameters : Ensure linearity (R² >0.99), LOD (0.1 ng/mL), and recovery (>85%) .
Data Contradiction Analysis
Q. How should conflicting reports on cytotoxicity be addressed?
Discrepancies may arise from cell line specificity or assay conditions.
Q. Why do crystallographic data sometimes deviate from computational models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
